ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
Overview
Description
Ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a chemical compound with the CAS Number: 1340702-75-1 . It has a molecular weight of 246.29 and its IUPAC name is ethyl 6-ethyl-3-methylene-3,6-dihydro-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O4S/c1-4-11-6-8 (9 (12)15-5-2)7 (3)10-16 (11,13)14/h6,10H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 246.29 . It is in liquid form .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Transition-State Analogue Inhibitors : Ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has been utilized in the synthesis of fused [1,2,6]thiadiazine 1,1-dioxides. These compounds have been examined as potential transition-state analogue inhibitors of enzymes like xanthine oxidase and guanine aminohydrolase (Meyer & Skibo, 1979).
Novel Heterocyclic Syntheses : The compound has been involved in the synthesis of functionalized 5,6-dihydro-2H-1,2,6-thiadiazine 1,1-dioxides, contributing to the development of a novel class of heterocycles (Lee & Kohn, 1990).
Synthesis of Pyrimidine and Purine Analogs : This chemical has played a role in the synthesis of pyrimidine and purine analogs derived from 1,2,6‐thiadiazine 1,1‐dioxide, expanding the scope of compounds available for pharmacological and biological studies (Ochoa & Stud, 1978).
Biological and Pharmacological Studies
Evaluation of Bronchodilator Agents : this compound derivatives have been synthesized and evaluated as bronchodilator agents. These studies aid in the development of new classes of bronchodilators (Campillo et al., 2000).
Antimicrobial and Analgesic Activities : Derivatives of this compound have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities, highlighting its potential in therapeutic applications (Anekal & Biradar, 2017).
Chemical Reactions and Studies
Study of Hydrolysis Reactions and Conformations : The compound has been used in studies focusing on the hydrolysis reactions and conformational analysis of thiadiazine dioxides, providing insights into the chemical behavior of these molecules (Alkorta et al., 1996).
Regioselective N-alkylation Studies : Research involving this compound has explored its reactivity towards alkylating agents, contributing to understanding the behavior of thiadiazine dioxides in synthetic chemistry (Goya et al., 1981).
Synthesis of Meloxicam : This compound has been involved in the synthesis of Meloxicam, a widely used anti-inflammatory drug, showcasing its utility in pharmaceutical synthesis (Yan, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
The biological activities of similar compounds are often attributed to the functional groups attached to the ring structure . For instance, halo groups at the 7 and 8 positions of the ring have been associated with active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, depending on their biological activity .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular activity . Additionally, it can impact cell signaling pathways, potentially modifying the response of cells to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves specific interactions with the active sites of enzymes, leading to changes in their conformation and function . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its activity . Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, toxic or adverse effects may occur, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating specific dosage ranges where the compound’s effects are most pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may enhance or inhibit specific enzymatic reactions, leading to changes in the overall metabolic profile of cells . These interactions can have significant implications for cellular function and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its function and effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell .
Properties
IUPAC Name |
ethyl 2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-4-11-6-8(9(12)15-5-2)7(3)10-16(11,13)14/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUAKEUPDLFMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=NS1(=O)=O)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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